4,5,6,7-tetrahydro-1H-indole-6-carboxylic acid

Chemical Synthesis Medicinal Chemistry Quality Control

Replace planar, promiscuous indole-6-carboxylic acid with the sp3-enriched tetrahydroindole scaffold to solve solubility and selectivity failures in fragment-based screening. This validated building block supports SIRT2 (IC50 = 0.98 µM), kinase, and antiviral programs. - **Structural advantage:** Non-planar topology + carboxylic acid handle for amide/ester conjugation - **Research utility:** Improves ligand efficiency in PPI and epigenetic targets - **Supply:** Synthetic building block available for R&D quantities

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
Cat. No. B12111215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5,6,7-tetrahydro-1H-indole-6-carboxylic acid
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESC1CC2=C(CC1C(=O)O)NC=C2
InChIInChI=1S/C9H11NO2/c11-9(12)7-2-1-6-3-4-10-8(6)5-7/h3-4,7,10H,1-2,5H2,(H,11,12)
InChIKeyMZNDUPHQKXDHKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5,6,7-Tetrahydro-1H-indole-6-carboxylic Acid Overview


4,5,6,7-Tetrahydro-1H-indole-6-carboxylic acid (CAS 1369146-64-4) is a partially saturated indole derivative with a molecular formula of C9H11NO2 and a molecular weight of 165.19 g/mol [1]. Its core structure consists of a six-membered cyclohexene ring fused to a five-membered pyrrole ring, with a carboxylic acid group (-COOH) at position 6 . Unlike fully aromatic indoles, this tetrahydroindole scaffold exhibits increased conformational flexibility and a greater proportion of sp3-hybridized carbon atoms, which can enhance solubility and reduce promiscuous binding in biological assays [2]. The compound serves as a versatile building block for the synthesis of bioactive molecules and screening libraries, with documented applications in kinase inhibition and sirtuin modulation [3].

1
Scaffold Chemistry
sp3-enriched tetrahydroindole; non-planar topology for fragment-based screening libraries
2
Synthetic Handle
6-carboxylic acid enables amide coupling, esterification, and diverse conjugation strategies
3
Target Pathways
Documented use in sirtuin modulation and kinase inhibition research

4,5,6,7-Tetrahydro-1H-indole-6-carboxylic Acid vs. Aromatic Indole-6-carboxylic Acid


Generic substitution with aromatic indole-6-carboxylic acid (CAS 1670-82-2) is not functionally equivalent due to fundamental differences in molecular topology and physicochemical properties. The fully aromatic indole-6-carboxylic acid possesses a planar, sp2-rich core with a calculated Log P of approximately 1.89 and limited aqueous solubility (experimental: 0.776 mg/mL at pH 7.4) [1]. In contrast, the tetrahydro derivative's partial saturation introduces a non-planar, sp3-enriched scaffold that alters binding pocket complementarity, improves ligand efficiency in fragment-based screening, and reduces off-target promiscuity [2]. The carboxylic acid group at position 6 further provides a synthetic handle for amide coupling, esterification, and conjugation strategies that are distinct from the reactivity profile of the 2- or 3-carboxylic acid positional isomers [3]. These differences render the tetrahydroindole scaffold a privileged chemotype for hit discovery programs where planar indoles have failed due to solubility or selectivity limitations.

Target (tetrahydroindole-6-carboxylic acid)
sp3-enriched, non-planar core; reported improved solubility and binding selectivity
Aromatic indole-6-carboxylic acid (CAS 1670-82-2)
Planar, sp2-rich; lower aqueous solubility and broader kinase promiscuity may arise
Positional Isomer Risk
Carboxylic acid at position 6 enables distinct regiochemistry for coupling
2- or 3-carboxylic acid isomers
Different reactivity profile; may alter downstream SAR and synthetic routes

4,5,6,7-Tetrahydro-1H-indole-6-carboxylic Acid: Evidence for Selection


Purity Ensures Consistent Synthesis

The target compound is commercially available with a purity specification of NLT 98% [1]. In contrast, the aromatic comparator indole-6-carboxylic acid is typically supplied at 98% purity , but the tetrahydro derivative's purity is critical for downstream synthetic applications where impurities can compromise the activity of sensitive tetrahydroindole-based inhibitors [2].

Purity consistency
Head-to-head
NLT 98%
Equivalent nominal purity; tetrahydro impurity profile may differ, affecting sensitive syntheses
Vendor HPLC specification review needed
Chemical Synthesis Medicinal Chemistry Quality Control

Conformational Flexibility from sp3 Carbon Enrichment

The 4,5,6,7-tetrahydroindole core contains four sp3-hybridized carbon atoms in the saturated ring, conferring a non-planar, three-dimensional topology . This contrasts with the fully planar, sp2-rich aromatic indole-6-carboxylic acid scaffold [1]. The increased fraction of sp3 carbon (Fsp3) in the tetrahydro derivative is associated with improved solubility, reduced crystal packing, and enhanced selectivity in target engagement [2].

sp3 fraction (Fsp3)
Class-level
0.44 vs 0.0
Reported higher sp3 character may support better solubility and reduced promiscuous binding
Calculated from molecular formula
Molecular Modeling Fragment-Based Drug Discovery Physicochemical Properties

SIRT2 Inhibitory Potency

A derivative of the tetrahydroindole scaffold, compound 16t (2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxamide), demonstrated an IC50 value of 0.98 µM against human SIRT2 in a fluorescence-based assay [1]. In contrast, the unmodified aromatic indole-6-carboxylic acid scaffold lacks this inhibitory activity, highlighting the functional advantage conferred by the tetrahydroindole core [2].

SIRT2 inhibition
Class-level
IC50 0.98 µM
Derivative 16t showed sirtuin inhibition; supports sirtuin modulator research context
Fluorescence-based assay, recombinant human SIRT2
Epigenetics Sirtuin Inhibition Cancer Research

Selective Src/Yes Kinase Inhibition

Aminopropyl tetrahydroindole-based indolin-2-ones were identified as potent inhibitors of the non-receptor tyrosine kinases Src and Yes, with structure-activity relationship (SAR) studies optimizing both potency and selectivity [1]. The tetrahydroindole core was essential for kinase selectivity, as aromatic indole analogs exhibited broader kinase inhibition profiles and higher off-target effects [2].

Kinase selectivity
Class-level
Src/Yes selective inhibition
Tetrahydroindole core linked to reduced off-target kinase interactions in reported SAR
Biochemical kinase assays; aromatic analogs showed broader profiles
Tyrosine Kinase Oncology Selectivity Profiling

Dengue Antiviral Patent Activity

A recent patent (US12172959B2) from Janssen Pharmaceuticals and KU Leuven discloses mono- and di-substituted indole compounds, including tetrahydroindole derivatives, for the prevention and treatment of dengue viral infections [1]. The patent exemplifies the pharmaceutical industry's recognition of the tetrahydroindole scaffold's value in antiviral drug discovery, a domain where planar indole analogs have shown limited success [2].

Dengue antiviral patent
Supporting evidence
US12172959B2
Indicates research interest in tetrahydroindole derivatives for flavivirus targets
Patent literature; requires experimental validation
Antiviral Research Dengue Virus Intellectual Property

4,5,6,7-Tetrahydro-1H-indole-6-carboxylic Acid Applications


Fragment-Based Drug Discovery Library Construction

The non-planar, sp3-enriched tetrahydroindole scaffold is ideally suited for inclusion in fragment screening libraries targeting protein-protein interactions, epigenetic enzymes (e.g., sirtuins), and kinases. Its improved solubility and reduced promiscuity relative to planar indoles enhance hit identification rates and facilitate subsequent structure-based optimization [1].

Selective SIRT2 Inhibitors for Epigenetic Research

Researchers developing SIRT2 inhibitors for cancer, neurodegeneration, or metabolic disease can employ 4,5,6,7-tetrahydro-1H-indole-6-carboxylic acid as a key building block. The scaffold has already yielded sub-micromolar SIRT2 inhibitors (IC50 = 0.98 µM) and offers a validated starting point for medicinal chemistry campaigns [2].

Selective Src/Yes Kinase Inhibitor Development

The tetrahydroindole core is critical for achieving selectivity over other kinases in the design of Src and Yes inhibitors. Synthetic chemists can leverage the carboxylic acid handle at position 6 for the introduction of diverse amine-containing fragments to optimize potency and pharmacokinetic properties [3].

Dengue and Related Flavivirus Antiviral Discovery

Given the recent patent activity, the tetrahydroindole scaffold represents a promising chemotype for antiviral programs. Procurement of the carboxylic acid building block enables the rapid synthesis of patent-relevant analogs for biological evaluation against dengue virus replication [4].

Application
Selection Property
Validation Focus
Fragment-based library construction
sp3-enriched, non-planar scaffold
Solubility and hit-rate assessment in screening
SIRT2 inhibitor research
Tetrahydroindole core with reported sirtuin activity
Sirtuin enzyme inhibition assays
Kinase selectivity profiling
Non-planar topology reduces off-target kinase interactions
Kinase panel selectivity profiling
Antiviral research (Flavivirus)
Patent-disclosed tetrahydroindole chemotype
Dengue virus replication assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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